3-Methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
“3-Methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a nitrogen-containing heterocyclic compound . It belongs to the class of compounds known as pyrimido[1,2-a]benzimidazoles . These compounds are the basis of many natural and synthetic biologically active substances .
Synthesis Analysis
The synthesis of such compounds has received considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular formula of this compound is C19H15N5 . It has an average mass of 313.356 Da and a monoisotopic mass of 313.132751 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are part of the chemistry of aza-heterocycles . Nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines, a new family of antiviral compounds, have been found .Scientific Research Applications
Novel Synthesis Methods
Researchers have developed methods for synthesizing substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and related derivatives. These compounds are obtained by fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, leading to tricyclic compounds with potential in vitro activity against S. aureus and P-388 lymphocytic leukemia in mice, though the latter showed inactivity (Rida et al., 1988).
Derivative Synthesis and Applications
The synthesis of benzimidazole derivatives through reactions with various reagents, such as chlorobenzaldehyde, cyclohexanone, and malononitrile, has been reported. These reactions yield a variety of compounds, including tetrahydrobenzonaphthyridine amine and pyrido[4,3-d]pyrimidin-4(3H)one, showcasing the versatility of benzimidazole derivatives in producing a wide range of chemical structures with potential applications in medicinal chemistry (Fikry et al., 2015).
Multicomponent Reactions
A novel one-pot, four-component reaction has been developed to efficiently produce polysubstituted pyrido[1,2-a]benzimidazole derivatives. This method involves the reaction of pyridine or 3-picoline with chloroacetonitrile, malononitrile, and aromatic aldehyde, showcasing an innovative approach to synthesizing complex heterocycles (Yan et al., 2009).
Chemical Reactivity and Novel Series Synthesis
The chemical reactivity of 1H-benzimidazol-2-ylacetonitrile has been explored towards the synthesis of novel pyrido[1,2-a]benzimidazoles. This process involves condensation reactions with chromones and other derivatives, leading to compounds with potential for further biological and chemical applications (Ibrahim, 2013).
Fluorescent Properties and Applications
The synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives and the study of their fluorescent properties have been conducted. These compounds exhibit potential as fluorescent whitening agents for polyester fibers, indicating their application in materials science and industry (Rangnekar & Rajadhyaksha, 1986).
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the retrieved sources, it’s worth noting that nitrogenous heterocycles, such as azoloazines, are of great practical importance . They are the products of structural modifications of all the components of the nucleotide exhibiting excellent indicators of antiviral action .
Future Directions
The future directions for this compound could involve further exploration of its biological activity and therapeutic applications . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary , and heterocyclic compounds like this one give high chemotherapeutic values and act as a remedy for the development of novel drugs .
properties
IUPAC Name |
3-methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5/c1-13-10-18(22-12-14-6-4-5-9-21-14)24-17-8-3-2-7-16(17)23-19(24)15(13)11-20/h2-10,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBWUWQPGNVYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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